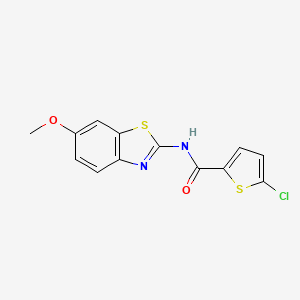

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSFGCKCCDBXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the chlorinated benzothiazole with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring

Reduction: Reduced derivatives of the benzothiazole or thiophene rings

Substitution: Substituted benzothiazole derivatives with various functional groups

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities, including:

- Anticancer Activity : Research indicates that 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) cells.

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

- Anti-inflammatory Effects : Studies have shown that the compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS.

Case Studies

Several studies have explored the applications of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Study on Antimicrobial Activity (2024) :

- Objective : To evaluate efficacy against bacterial strains.

- Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Inflammation Model Study (2025) :

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, tumor progression, and inflammatory responses.

Pathways Involved: It modulates pathways such as the inhibition of DNA gyrase in bacteria, induction of apoptosis in cancer cells, and suppression of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Key Structural Differences and Implications

- Benzothiazole vs. Benzothiadiazole : The target compound’s 6-methoxy-1,3-benzothiazole group contrasts with the 6-fluoro-3-methyl-2,2-dioxido-1,3-benzothiadiazole in . The latter’s sulfone and fluorine substituents may enhance metabolic stability but reduce solubility compared to the methoxy group .

- Oxazolidinone vs. Thiazole: Rivaroxaban’s oxazolidinone ring contributes to its Factor Xa binding affinity, while thiazole-based analogs (e.g., 5f) prioritize anticancer activity via hydrophobic interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) in Segartoxaban and 5f improve target binding but may increase toxicity. Methoxy groups (electron-donating) in the target compound could enhance solubility and bioavailability .

Pharmacological and Physicochemical Properties

- Rivaroxaban: High specificity for Factor Xa (IC₅₀ = 0.7 nM) due to the oxazolidinone and morpholinone groups. Molecular weight (435.88) and logP (~1.5) favor oral bioavailability .

- Chalcone Derivatives (e.g., 4b) : Lower molecular weights (384.8–428.3) and variable melting points (145–212°C) reflect substituent-dependent crystallinity. Hydroxyphenyl groups in 4b improve solubility but reduce membrane permeability .

- Anticancer Analogs (5f) : The 2,4-dichlorobenzyl group in 5f enhances lipophilicity, promoting cell membrane penetration and cytotoxicity (IC₅₀ < 10 µM in certain cancer lines) .

Research Findings and Trends

Structure-Activity Relationships (SAR)

Actividad Biológica

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, featuring a thiophene ring and a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 295.75 g/mol. The presence of chlorine and methoxy groups in its structure enhances its pharmacological properties.

The biological activity of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.

- Apoptosis Induction : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Research indicates that 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits notable anticancer properties. The following table summarizes its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.38 |

| U937 (Leukemia) | 12.45 | Doxorubicin | 11.26 |

| A549 (Lung Cancer) | 18.50 | Doxorubicin | 19.35 |

The compound demonstrated comparable or superior cytotoxicity to doxorubicin, a well-known chemotherapeutic agent, particularly against the MCF-7 and U937 cell lines .

Apoptotic Mechanism

Flow cytometry analyses revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells, indicating its role as an apoptosis inducer .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction at sub-micromolar concentrations .

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation, enhancing its potential as a therapeutic agent.

- Comparative Studies : In comparative analyses with other benzothiazole derivatives, this compound showed higher selectivity and potency against specific cancer types due to its unique structural features .

Q & A

Basic: What are the optimized synthetic routes for 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Answer:

The compound is synthesized via nucleophilic acyl substitution. Key steps include:

- Reacting 6-methoxy-1,3-benzothiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride in pyridine under inert conditions .

- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product through recrystallization (e.g., methanol) .

- Optimizing yields (typically 48–54%) by controlling temperature (room temperature to reflux) and solvent polarity .

- Validating purity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.5 ppm for benzothiazole/thiophene) and methoxy groups (δ ~3.9 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

- Elemental Analysis : Ensure <0.4% deviation for C, H, N, S .

Basic: How is initial biological activity screening conducted for this compound?

Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., IC values) .

- Enzyme Inhibition : Assess activity against pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via spectrophotometric assays .

Advanced: What mechanistic insights exist for its antimicrobial activity?

Answer:

- PFOR Inhibition : The amide anion interacts with PFOR’s thiamine pyrophosphate cofactor, disrupting energy metabolism in anaerobic organisms .

- SAR Insights : Electron-withdrawing groups (e.g., Cl) enhance activity by increasing electrophilicity at the amide bond .

- Methods : Confirm binding via molecular docking (AutoDock) and site-directed mutagenesis of PFOR active sites .

Advanced: How are structure-activity relationships (SAR) explored for derivatives?

Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups at positions 5 (thiophene) and 6 (benzothiazole) .

- Biological Testing : Compare MIC/IC values across analogs to identify key pharmacophores .

- Computational Modeling : Use DFT calculations (Gaussian) to correlate electronic properties (HOMO/LUMO) with activity .

Advanced: How to resolve contradictions in biological data across structural analogs?

Answer:

- Case Study : Compound 85 (54% yield, MIC = 2 µg/mL) vs. 86 (48% yield, MIC = 8 µg/mL) in . Contradictions arise from:

- Electron Effects : Fluoro substitution reduces electrophilicity, lowering activity .

- Solubility : Hydrophobic substituents may reduce bioavailability .

- Methodology : Replicate assays under standardized conditions (pH, inoculum size) and use statistical validation (ANOVA, p<0.05) .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and delay hepatic clearance .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling .

- LogP Optimization : Adjust substituents to achieve LogP 2–4 (ideal for oral bioavailability) using HPLC-derived retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.